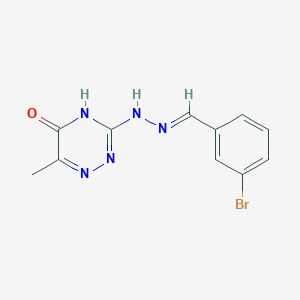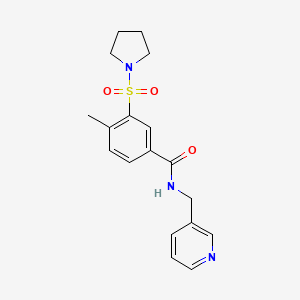![molecular formula C21H27N3O2 B6119318 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1970 by a group of researchers led by Paul Janssen at Janssen Pharmaceutica. MP-10 has been extensively studied for its potential as a pain reliever and as a treatment for addiction.
Wirkmechanismus
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is the primary target for pain relief. This compound also has some affinity for the delta-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces analgesia, sedation, and euphoria. This compound also has some side effects, including respiratory depression, constipation, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. One limitation of using this compound is its potential for abuse and addiction. Careful monitoring and control of the compound are necessary to prevent misuse.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide. One area of interest is the development of new analogs with improved selectivity and reduced side effects. Another area of interest is the use of this compound in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(4-pyridinylmethyl)-3-piperidinamine to yield the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide has been studied extensively for its potential as a pain reliever. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. This compound has also been studied for its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-6-4-17(5-7-20)13-21(25)23-14-19-3-2-12-24(16-19)15-18-8-10-22-11-9-18/h4-11,19H,2-3,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAHYYAWUDIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)
![2-[(2,3-dichlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119265.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)

![N,N-dimethyl-1-({1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidin-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6119290.png)
![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6119304.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)

![N-(5-chloro-2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119325.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
![9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
